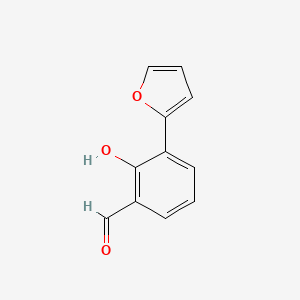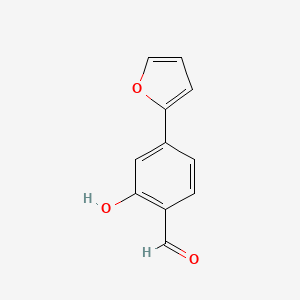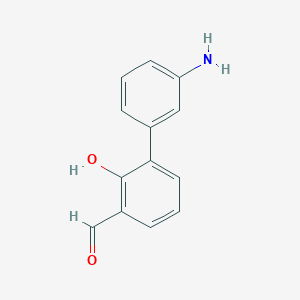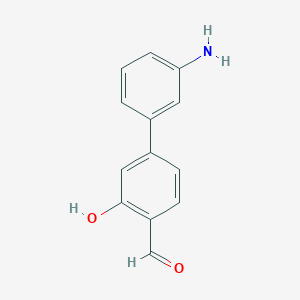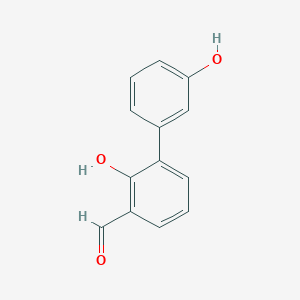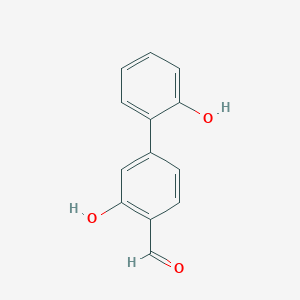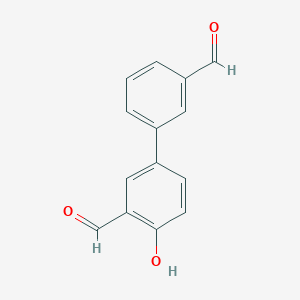
6-(2-Fluorophenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Fluorophenyl)-2-formylphenol, 95% (6-F2F) is a chemical compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.
Scientific Research Applications
6-(2-Fluorophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, as a catalyst in the synthesis of polymers, and as a fluorescent probe in the detection of proteins. It has also been used in the study of the structure and function of proteins, as well as the study of drug-receptor interactions.
Mechanism of Action
The mechanism of action of 6-(2-Fluorophenyl)-2-formylphenol, 95% is not well understood. However, it is believed that the compound acts as a fluorescent probe, which binds to proteins and alters their structure and/or function. The binding of 6-(2-Fluorophenyl)-2-formylphenol, 95% to proteins is thought to be mediated by hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-Fluorophenyl)-2-formylphenol, 95% are not well understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, and to inhibit the growth of certain bacteria, such as Escherichia coli. It has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-(2-Fluorophenyl)-2-formylphenol, 95% in laboratory experiments is its low cost and easy availability. Additionally, it is relatively stable and can be stored at room temperature for extended periods of time. The main limitation of 6-(2-Fluorophenyl)-2-formylphenol, 95% is that it is not as sensitive as other fluorescent probes, which can make it difficult to detect small changes in protein structure and/or function.
Future Directions
There are a number of potential future directions for the use of 6-(2-Fluorophenyl)-2-formylphenol, 95% in scientific research. These include further studies on the biochemical and physiological effects of the compound, as well as its potential use in drug discovery and development. Additionally, further research could be conducted on the mechanism of action of 6-(2-Fluorophenyl)-2-formylphenol, 95% and its potential use in the detection of proteins. Finally, further studies could be conducted on the synthesis and purification of 6-(2-Fluorophenyl)-2-formylphenol, 95%, in order to improve its efficiency and cost-effectiveness.
Synthesis Methods
6-(2-Fluorophenyl)-2-formylphenol, 95% can be synthesized through a three-step reaction. The first step involves the reaction of 2-chloro-6-fluorophenol with sodium hydroxide, which yields 2-fluorophenol and sodium chloride. The second step involves the reaction of 2-fluorophenol with formic acid, which yields 6-(2-Fluorophenyl)-2-formylphenol, 95% and water. The third step involves the purification of 6-(2-Fluorophenyl)-2-formylphenol, 95% with a recrystallization process.
properties
IUPAC Name |
3-(2-fluorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-7-2-1-5-10(12)11-6-3-4-9(8-15)13(11)16/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWQOPMHGINSOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685036 |
Source


|
| Record name | 2'-Fluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Fluorophenyl)-2-formylphenol | |
CAS RN |
1261891-96-6 |
Source


|
| Record name | 2'-Fluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

